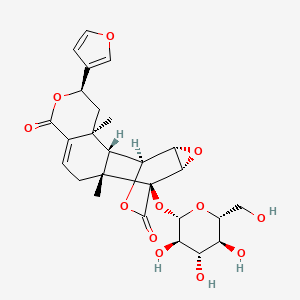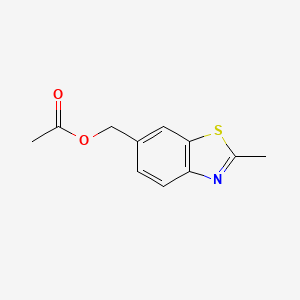![molecular formula C21H32O3 B564174 methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate CAS No. 19885-18-8](/img/structure/B564174.png)
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate: is a chemical compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is also known by its systematic name, Methyl (5β,8α,9β,10α,13α,16β)-7-oxokauran-19-oate . This compound is a derivative of kaurane, a diterpenoid, and is characterized by the presence of a ketone group at the 7th position and a methyl ester group at the 19th position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate typically involves the oxidation of kaurane derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the 7th position . The methyl ester group can be introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under mild conditions.
Substitution: Methanol, ethanol, and other alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its antimicrobial and anti-inflammatory properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-cancer and anti-viral activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate involves its interaction with various molecular targets and pathways. The ketone group at the 7th position is crucial for its biological activity, as it can form hydrogen bonds with target proteins, influencing their function . The ester group at the 19th position enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
Kauran-18-oic acid: Another kaurane derivative with similar structural features but lacking the ketone group at the 7th position.
7-Hydroxykauran-19-oic acid methyl ester: A derivative with a hydroxyl group instead of a ketone at the 7th position.
Uniqueness: methyl (1S,4S,5S,9S,10S,13R,14S)-5,9,14-trimethyl-2-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate is unique due to the presence of both a ketone and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other kaurane derivatives .
Propiedades
Número CAS |
19885-18-8 |
|---|---|
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.484 |
InChI |
InChI=1S/C21H32O3/c1-13-11-21-12-14(13)6-7-15(21)19(2)8-5-9-20(3,18(23)24-4)16(19)10-17(21)22/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16-,19-,20-,21-/m0/s1 |
Clave InChI |
FDAUWBAZUIYRJS-PHALZCCXSA-N |
SMILES |
CC1CC23CC1CCC2C4(CCCC(C4CC3=O)(C)C(=O)OC)C |
Sinónimos |
7-Oxokauran-19-oic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carboxylic acid, methyl ester](/img/new.no-structure.jpg)
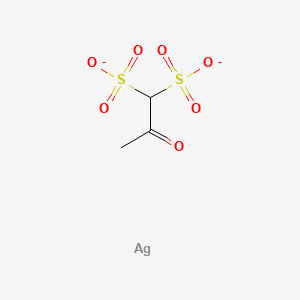
![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
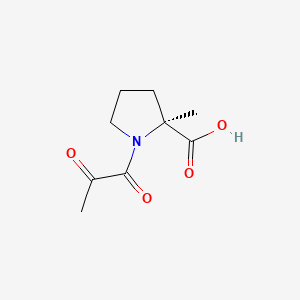
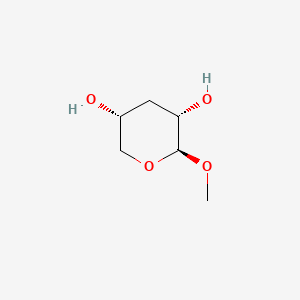
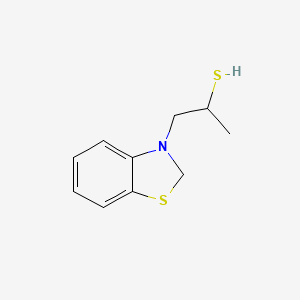
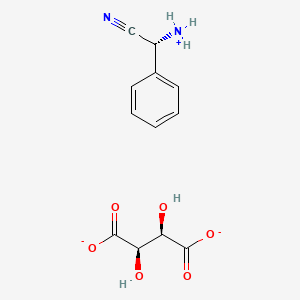
![2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine](/img/structure/B564106.png)
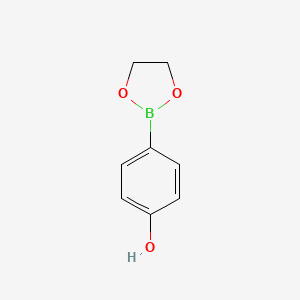
![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)
